H-Cys(Acm)-OH
Overview
Description
H-Cys(Acm)-OH: is a derivative of the amino acid cysteine, where the thiol group is protected by an acetamidomethyl group. This compound is widely used in peptide synthesis, particularly in the formation of disulfide bonds. The acetamidomethyl group serves as a protecting group for the thiol functionality, preventing unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(Acm)-OH typically involves the protection of the thiol group of L-cysteine. One common method is to react L-cysteine with acetamidomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: H-Cys(Acm)-OH can undergo oxidation reactions to form disulfide bonds. This is particularly useful in peptide synthesis where disulfide bridges are required.
Reduction: The compound can be reduced back to L-cysteine by removing the acetamidomethyl protecting group.
Substitution: The acetamidomethyl group can be substituted with other protecting groups or functional groups depending on the desired application.
Common Reagents and Conditions:
Oxidation: Iodine is commonly used to oxidize this compound to form disulfide bonds.
Substitution: Various nucleophiles can be used to substitute the acetamidomethyl group under mild conditions.
Major Products Formed:
Disulfide Bonds: Formed during oxidation reactions.
L-Cysteine: Formed during reduction reactions.
Substituted Derivatives: Formed during substitution reactions.
Scientific Research Applications
Chemistry: H-Cys(Acm)-OH is extensively used in the synthesis of peptides and proteins. It helps in the formation of disulfide bonds, which are crucial for the structural stability and biological activity of peptides .
Biology: In biological research, this compound is used to study the role of cysteine residues in proteins. It helps in understanding the folding and stability of proteins by allowing selective modification of cysteine residues .
Medicine: this compound is used in the development of peptide-based drugs. It aids in the synthesis of therapeutic peptides that require disulfide bonds for their activity .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It ensures the correct formation of disulfide bonds, which are essential for the efficacy of these drugs .
Mechanism of Action
The primary mechanism of action of H-Cys(Acm)-OH involves the protection of the thiol group of cysteine. This protection prevents unwanted reactions during peptide synthesis. The acetamidomethyl group can be selectively removed under specific conditions, allowing the thiol group to participate in the formation of disulfide bonds. These disulfide bonds are crucial for the structural integrity and biological activity of peptides .
Comparison with Similar Compounds
S-Trityl-L-cysteine: Another cysteine derivative where the thiol group is protected by a trityl group.
S-Benzyl-L-cysteine: A cysteine derivative with a benzyl protecting group.
S-Methyl-L-cysteine: A cysteine derivative with a methyl protecting group.
Uniqueness: H-Cys(Acm)-OH is unique due to its specific use in peptide synthesis. The acetamidomethyl group provides a balance between stability and ease of removal, making it an ideal protecting group for the thiol functionality in cysteine. This compound is particularly favored in the synthesis of peptides that require precise control over disulfide bond formation .
Properties
IUPAC Name |
3-(acetamidomethylsulfanyl)-2-aminopropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S/c1-4(9)8-3-12-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYGJMNIDGZSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19647-70-2 (Parent) | |
Record name | S-(Acetamidomethyl)-L-cysteine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028798289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70941411 | |
Record name | S-{[(1-Hydroxyethylidene)amino]methyl}cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28798-28-9, 19647-70-2 | |
Record name | S-(Acetamidomethyl)-L-cysteine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028798289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-{[(1-Hydroxyethylidene)amino]methyl}cysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(acetamidomethyl)-L-cysteine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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